3-(1-propylpiperidin-3-yl)benzonitrile

Beschreibung

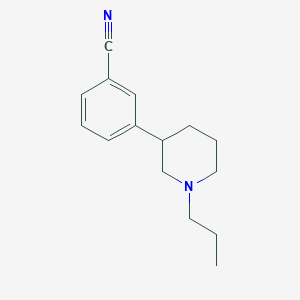

3-(1-Propylpiperidin-3-yl)benzonitrile is a piperidine-based compound featuring a benzonitrile moiety (cyano-substituted benzene) attached to the 3-position of a piperidine ring, with a propyl group substituted at the nitrogen (1-position) of the piperidine. For instance, synthetic routes for similar benzonitrile-piperidine hybrids often involve Suzuki–Miyaura cross-coupling, nucleophilic substitution, or condensation reactions .

Eigenschaften

CAS-Nummer |

150336-90-6 |

|---|---|

Molekularformel |

C15H20N2 |

Molekulargewicht |

228.33 g/mol |

IUPAC-Name |

3-(1-propylpiperidin-3-yl)benzonitrile |

InChI |

InChI=1S/C15H20N2/c1-2-8-17-9-4-7-15(12-17)14-6-3-5-13(10-14)11-16/h3,5-6,10,15H,2,4,7-9,12H2,1H3 |

InChI-Schlüssel |

GQRIAOUUYRIMLH-UHFFFAOYSA-N |

SMILES |

CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |

Kanonische SMILES |

CCCN1CCCC(C1)C2=CC=CC(=C2)C#N |

Synonyme |

3-(3-cyanophenyl)-N-n-propylpiperidine 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine monohydrochloride, (S)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (R)-isomer 3-(3-cyanophenyl)-N-n-propylpiperidine, (S)-isomer DS 121 DS-121 DS121 cpd |

Herkunft des Produkts |

United States |

Biologische Aktivität

Overview

3-(1-propylpiperidin-3-yl)benzonitrile, also known by its CAS number 150336-90-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2, with a molecular weight of approximately 232.34 g/mol. The structure features a piperidine ring substituted with a propyl group and a benzonitrile moiety, which is essential for its biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, particularly in the central nervous system (CNS). Its piperidine structure allows it to act as a ligand for neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognition.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Antidepressant Effects : Studies suggest that piperidine derivatives can modulate serotonin and norepinephrine levels, contributing to antidepressant-like effects in animal models.

- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function, possibly through cholinergic mechanisms.

- Antipsychotic Activity : Certain structural analogs have been evaluated for antipsychotic properties, indicating potential utility in treating schizophrenia and related disorders.

In Vitro Studies

A study conducted on related compounds demonstrated that modifications in the piperidine structure significantly affect binding affinity to serotonin receptors. For instance, the introduction of different substituents on the piperidine ring altered the compounds' potency against serotonin reuptake inhibitors (SSRIs) .

| Compound | IC50 (nM) | Target Receptor |

|---|---|---|

| Compound A | 50 | 5-HT1A |

| Compound B | 30 | 5-HT2A |

| This compound | TBD | TBD |

In Vivo Studies

In vivo studies have shown that administration of similar piperidine derivatives resulted in significant reductions in depressive-like behaviors in rodent models. The behavioral assays indicated an increase in exploratory behavior and decreased immobility time in forced swim tests .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Functionality

Piperidine Modifications :

- The 1-propyl group in this compound likely enhances lipophilicity compared to 3-benzylpiperidine (), which may improve membrane permeability in biological systems. In contrast, bulky substituents like the dioxoisoindolinyl-propyl group in Compound 12 () may restrict conformational flexibility, reducing binding affinity to certain targets.

Benzonitrile Positioning: The 3-benzonitrile group in the target compound differs from the 4-positioned benzonitrile in OLED materials (). Positional isomers can significantly alter electronic properties; for example, 4-substituted benzonitriles in OLEDs exhibit stronger intramolecular charge transfer due to conjugation with carbazole-phenoxazine systems .

Biological Activity :

- The antitumor activity of selenium-containing tepotinib derivatives () suggests that benzonitrile-piperidine hybrids could serve as scaffolds for kinase inhibitors. However, the absence of selenium or fluorinated groups (as in ) may reduce potency against specific targets like plant pathogens.

Medicinal Chemistry

- Antitumor Potential: Compounds like those in utilize benzonitrile intermediates in kinase inhibitor synthesis. The propyl-piperidine group in the target compound may similarly modulate steric interactions in enzyme binding pockets .

Materials Science

- OLED Materials: Benzonitrile derivatives with extended π-systems () achieve thermally activated delayed fluorescence (TADF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.